![molecular formula C13H11ClN4 B1462596 4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 100726-45-2](/img/structure/B1462596.png)

4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine

Descripción general

Descripción

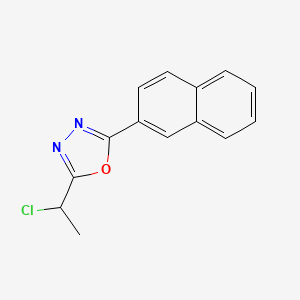

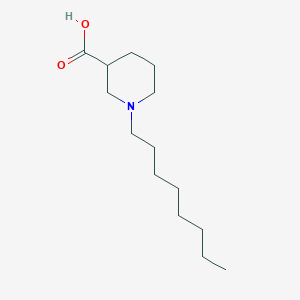

Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their diverse biological activities . They are characterized by a fused pyrazole and pyrimidine ring. The specific compound you mentioned, “4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine”, has a chlorine atom at the 4th position, a methyl group at the 6th position, and a p-tolyl group at the 1st position of the pyrazolo[3,4-d]pyrimidine core.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines can be analyzed using techniques like mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis . These techniques can provide information about the molecular weight, the types of atoms in the molecule, their arrangement, and the types of bonds between them.

Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines can vary widely depending on the substituents attached to the core structure. They can undergo various organic reactions such as substitution, addition, and elimination reactions .

Aplicaciones Científicas De Investigación

Neuroprotective and Anti-neuroinflammatory Agents

Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their potential neuroprotective and anti-neuroinflammatory properties. These compounds can be designed to target specific pathways involved in neurodegenerative diseases. For instance, they may inhibit the production of nitric oxide and tumor necrosis factor-alpha in microglia cells, which are implicated in neuroinflammation .

Antimicrobial Activity

The heterocyclic pyrimidine scaffold of this compound is known to exhibit antimicrobial properties. Research has shown that certain pyrazolo[3,4-d]pyrimidine derivatives can be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .

Antitrypanosomal Activity

These compounds have shown promise in the treatment of trypanosomiasis, a disease caused by parasitic protozoans. Pyrazolo[3,4-d]pyrimidine derivatives can act as antimetabolites, disrupting the biochemical pathways of the parasites .

Fluorescent Probes

Pyrazolo[3,4-d]pyrimidine derivatives can be engineered to exhibit fluorescence. This property makes them useful as probes in various imaging techniques, aiding in the study of biological processes and the diagnosis of diseases .

Direcciones Futuras

The future research directions for pyrazolo[3,4-d]pyrimidines could involve exploring their potential biological activities, optimizing their synthesis, and studying their mechanism of action . For the specific compound “4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine”, more research is needed to fully understand its properties and potential applications.

Propiedades

IUPAC Name |

4-chloro-6-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4/c1-8-3-5-10(6-4-8)18-13-11(7-15-18)12(14)16-9(2)17-13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKAKKKLSJQZEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Cyclopentylamino)piperidino]-1-ethanone](/img/structure/B1462513.png)

![1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone](/img/structure/B1462515.png)

![1-[2-(Methylsulfanyl)benzoyl]piperidin-4-ol](/img/structure/B1462525.png)

![[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462528.png)

![1-{[Cyclohexyl(methyl)carbamoyl]methyl}piperidine-2-carboxylic acid](/img/structure/B1462529.png)